2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-6-5-7-16(10-14)26-12-19(24)22-15-8-9-17-18(11-15)27-13-21(2,3)20(25)23(17)4/h5-11H,12-13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBALCAPKAPCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is C21H24N2O4, and it has a molecular weight of approximately 368.43 g/mol. This compound has garnered attention for its biological activity, particularly in neuropharmacology and anti-inflammatory responses.
Chemical Structure
The compound features a benzoxazepine core , which is known for various biological activities. The presence of the 3-methylphenoxy group may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide |
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| Purity | Typically 95% |
Biological Activity
Research indicates that this compound exhibits various biological activities:
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Neuropharmacological Effects :
- The benzoxazepine structure is associated with neuroactive properties. Studies have shown that derivatives of benzoxazepines can modulate neurotransmitter systems, particularly GABAergic and dopaminergic pathways.
- In vitro studies have indicated that this compound may enhance cognitive functions and exhibit neuroprotective effects against oxidative stress.
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Anti-inflammatory Properties :
- The compound has been evaluated for its potential to inhibit pro-inflammatory cytokines. In cellular models, it demonstrated a reduction in the expression of TNF-alpha and IL-6.
- Animal studies have shown that administration of this compound can lead to decreased edema in models of acute inflammation.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of related compounds within the benzoxazepine class:
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Cognitive Enhancement :
- A study published in Journal of Medicinal Chemistry highlighted that modifications to the benzoxazepine structure can lead to significant improvements in memory retention and learning capabilities in rodent models.
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Anti-inflammatory Mechanisms :
- Research published in Pharmacology Reports indicated that compounds similar to 2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide exhibit inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Chemical Reactions Analysis
Key Steps:
Acetamide Hydrolysis
The acetamide group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives.
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Conditions :
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Acidic: HCl (concentrated), reflux
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Basic: NaOH (50% aqueous), ethanol, reflux
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Product : Corresponding carboxylic acid (e.g., 3-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl acetic acid) .
Phenoxy Group Modifications
The 3-methylphenoxy moiety participates in nucleophilic aromatic substitution or oxidation :
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Ether Cleavage : Reaction with HI or BBr₃ to regenerate phenolic groups.
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Oxidation : Conversion of methyl groups to carboxylic acids using KMnO₄ under acidic conditions .
Cyclization and Rearrangements
The benzoxazepin ring system exhibits reactivity in Smiles rearrangements and thieno/furo ring formation (observed in structural analogs):
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Smiles Rearrangement : Base-mediated intramolecular nucleophilic substitution forms fused heterocycles (e.g., thieno[2,3-c]-2,7-naphthyridines) .
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Cyclization with Ethyl 2-Mercaptoacetate : Forms thieno-fused derivatives under mild alkaline conditions .
Photodegradation
The compound may undergo photolytic degradation when exposed to UV light, particularly in solution.
Thermal Stability
Thermogravimetric analysis (TGA) of related benzoxazepins shows stability up to 200°C , with decomposition pathways involving:
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthesis: The thiazolidinone synthesis () employs ZnCl₂ as a Lewis acid for cyclization, whereas benzoxazepin formation may require milder conditions due to ring strain considerations.
Pharmacological and Physicochemical Profiles
Table 2: Bioactivity and Properties
Key Observations :
- Bioactivity: Thiazolidinones () show broad antimicrobial activity due to their electrophilic 4-oxo-thiazolidinone moiety, whereas benzoxazepins are more commonly associated with neuromodulatory effects.
- Solubility: The benzoxazepin derivative’s lower solubility (predicted LogP 3.8) may limit bioavailability compared to thiazolidinones (LogP 2.5) and coumarin acetamides.
Metabolic Stability
Benzoxazepins generally exhibit higher metabolic stability than thiazolidinones due to reduced susceptibility to hepatic esterase cleavage. The 3,3,5-trimethyl groups on the benzoxazepin core further hinder oxidative metabolism. In contrast, thiazolidinones () are prone to ring-opening reactions in vivo, shortening their half-life .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis protocols often involve multi-step reactions with precise stoichiometric ratios and temperature control. For example, analogous compounds (e.g., triazine derivatives) are synthesized using 1,1-dimethylethyl aminobenzoate as a starting material, with stepwise addition of reagents like DIPEA under reflux conditions. Reaction completion is monitored via TLC (hexane/EtOH systems), and yields are optimized by adjusting reaction times (1–4 hours) and purification via recrystallization or column chromatography .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and backbone conformation. For instance, in related benzoxazepin derivatives, ¹H NMR signals at δ 3.8–4.0 ppm confirm methylene (-CH₂-) and methoxy (-OCH₃) groups, while IR spectroscopy identifies carbonyl (C=O, ~1667 cm⁻¹) and amide (-NH, ~3468 cm⁻¹) functionalities. Mass spectrometry (MS) further validates molecular weight, with fragmentation patterns aligning with expected adducts (e.g., [M+1]⁺ ions) .
Q. How can researchers ensure purity and reproducibility in large-scale synthesis?
- Methodological Answer : Purity (>98%) is achieved through iterative recrystallization (e.g., using pet-ether or DMF/water systems) and HPLC analysis with UV detection (λmax ~255 nm). Reproducibility requires strict adherence to stoichiometry, inert atmospheres (N₂/Ar), and standardized workup protocols, as demonstrated in triazine and benzoxazepin analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data between computational predictions and experimental results?
- Methodological Answer : Discrepancies (e.g., unexpected δ shifts in NMR) can arise from solvent effects, tautomerism, or crystallographic packing. Hybrid approaches combining density functional theory (DFT) calculations with experimental NMR (e.g., DMSO-d6 vs. CDCl₃ solvent comparisons) help reconcile differences. For example, computational models of benzoxazepin derivatives must account for conformational flexibility in the tetrahydro ring system .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?
- Methodological Answer : SAR frameworks should include systematic modifications to the phenoxy and acetamide moieties. In hypoglycemic analogs (e.g., thiazolidinedione derivatives), substituent polarity and steric effects are tested via in vitro assays (e.g., enzyme inhibition). Molecular docking against crystallographic protein structures (e.g., PPAR-γ) identifies critical binding interactions, guided by pharmacophore models .
Q. What computational models predict this compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer : In silico tools like ADMET Predictor® or SwissADME simulate parameters such as logP (lipophilicity), CYP450 metabolism, and hERG channel inhibition. For benzoxazepin analogs, molecular dynamics (MD) simulations assess membrane permeability, while Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., fluorine substitution) with hepatotoxicity risks .
Q. How should researchers address inconsistencies in biological activity data across different experimental models?
- Methodological Answer : Cross-model validation (e.g., Wister rat vs. human cell lines) and dose-response curve normalization are essential. For instance, discrepancies in hypoglycemic activity may arise from interspecies metabolic differences. Meta-analyses of analogous compounds (e.g., fentanyl derivatives) highlight the need for standardized assay conditions (e.g., serum-free media, controlled O₂ levels) .
Data Analysis and Experimental Design
Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in preclinical studies?
- Methodological Answer : Non-linear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values, while ANOVA with post-hoc Tukey tests identifies significance between dose groups. For toxicity studies in rodents, Kaplan-Meier survival curves and Cox proportional hazards models assess risk ratios, as applied in benzoxazepin toxicity profiling .
Q. How can heterogeneous reaction byproducts be characterized and minimized?
- Methodological Answer : Byproduct identification via LC-MS/MS and GC-MS guides process optimization. For example, in acetamide synthesis, reducing chloroacetyl chloride excess to ≤1.1 equivalents minimizes di-acylated byproducts. Solvent selection (e.g., THF vs. DMF) also impacts selectivity, as polar aprotic solvents favor nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
